N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
Properties
CAS No. |
422274-23-5 |
|---|---|
Molecular Formula |
C23H23N3O2S |
Molecular Weight |
405.52 |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H23N3O2S/c27-21(24-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25-23(26)29/h4-6,8-13H,1-3,7,14-15H2,(H,24,27)(H,25,29) |
InChI Key |
YWNUSZPYRCQRQJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions.
Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction using appropriate benzoyl chlorides and amines.
Attachment of the Cyclohexenyl Ethyl Side Chain: This step involves the alkylation of the quinazolinone core with a cyclohexenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of quinazolinone derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Quinazolinone Derivatives with Varying Substituents
Quinazolinone analogs often exhibit divergent biological activities depending on substituent patterns. For example:
- SC-558 analogs (1a-f) (Fig. 1, ) feature a 3,4-dihydroquinazolin-2-yl ethenyl group and substituents (H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) on the benzene ring. These compounds were studied for cyclooxygenase (COX) inhibition, where electron-withdrawing groups (Br, Cl) enhanced potency due to improved binding to COX-2’s hydrophobic pocket .
- N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide replaces the ethenyl group with a benzamide linkage and introduces a sulfanylidene group.
Table 1: Substituent Effects on Quinazolinone Bioactivity
Benzamide vs. Sulfonamide Analogues
The benzamide group in the target compound contrasts with sulfonamide-containing analogs:
- N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide () replaces the quinazolinone core with a sulfamoyl group. Benzamides generally exhibit lower polarity than sulfonamides, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- 4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () incorporates a benzothiazolylidene ring. The benzothiazole’s planar structure may facilitate intercalation or π-stacking interactions, unlike the non-planar quinazolinone-sulfanylidene system in the target compound .
Table 2: Benzamide vs. Sulfonamide Physicochemical Properties
*Predicted using fragment-based methods.
Role of Cyclohexenylethyl Substituent
Similar substituents in N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide () demonstrate that alkylamino groups enhance metabolic stability but may increase off-target effects. In contrast, the cyclohexenyl group’s partial unsaturation could balance lipophilicity and conformational flexibility, optimizing target engagement .
Biological Activity
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O2S |
| Molecular Weight | 405.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 422274-23-5 |
| InChI Key | YWNUSZPYRCQRQJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess fungicidal properties, making it a candidate for agricultural applications.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities across various assays:
Antifungal Activity
In a study evaluating the antifungal properties of related compounds, this compound showed promising results against several fungal strains. The compound demonstrated an inhibition rate comparable to standard antifungal agents.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicated that modifications in the benzamide and quinazolinone moieties significantly influence the biological activity. Electron-withdrawing groups on the aromatic ring were found to enhance antifungal efficacy.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Study on Fungal Inhibition :
- Objective : To evaluate the efficacy against Sclerotinia sclerotiorum.
- Findings : The compound exhibited an inhibition rate of 86.1%, outperforming traditional fungicides like quinoxyfen (77.8% inhibition).
- EC50 Values : The effective concentration (EC50) was determined to be significantly lower than that of control agents, indicating potent antifungal properties.
-
Toxicity Assessment :
- Toxicity tests using zebrafish embryos showed low toxicity levels for the compound, classifying it as a safe option for further development in agricultural applications.
Q & A
Q. How to evaluate off-target effects in phenotypic screening assays?
- Methodological Answer :
- Kinase Profiling : Test against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to identify non-specific inhibition .
- Transcriptomics : Perform RNA-seq on treated cells (10 μM, 24h) to detect pathway enrichment (e.g., apoptosis vs. autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
